N-cyclopropylthian-3-amine
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Overview
Description
N-cyclopropylthian-3-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a thian-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropylthian-3-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with thian-3-one under specific conditions. The reaction typically requires a catalyst, such as copper acetate, and is carried out in a solvent like dichloroethane . The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can improve the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylthian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropylthian-3-one, while reduction can produce this compound derivatives with different substituents.
Scientific Research Applications
N-cyclopropylthian-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropylthian-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
N-cyclopropylthian-3-amine can be compared with other similar compounds, such as:
Cyclopropylamine: A simpler structure with similar reactivity but lacking the thian-3-amine moiety.
Thian-3-amine: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
N-cyclopropylamine derivatives: Compounds with various substituents on the cyclopropyl group, leading to diverse applications and properties
Biological Activity
N-cyclopropylthian-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group attached to a thian (thiophene) moiety, which enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula and structural representation are crucial for understanding its reactivity and biological implications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on structure–activity relationships (SAR) revealed that compounds with similar structural motifs displayed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The findings suggest:
- High Activity : Compounds in the macrocyclic form showed superior antibacterial activity compared to their monomeric counterparts.
- Effective Against : Notable efficacy was observed against Staphylococcus aureus, Bacillus cereus, and Escherichia coli .
Data Table: Antibacterial Efficacy of this compound Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 8 µg/mL |
This compound | Bacillus cereus | 16 µg/mL |
This compound | Escherichia coli | 32 µg/mL |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study demonstrated that this compound induces apoptosis in K562 leukemia cells through mechanisms involving the modulation of apoptosis-related proteins such as Bcl-2 and Bax .
Case Study: Apoptotic Effects on K562 Cells
In a controlled experiment, K562 cells were treated with varying concentrations of this compound, leading to the following results:
- Concentration : 10 µM resulted in 9.64% apoptosis.
- Concentration : 14 µM resulted in 37.72% apoptosis.
These results underscore the compound's potential as an anticancer agent, particularly in targeting leukemia .
The mechanism underlying the biological activity of this compound appears to involve interaction with cellular membranes and disruption of bacterial cell integrity. Studies using model negatively charged vesicles demonstrated that the compound alters membrane properties, leading to increased vesicle size and changes in zeta potential, indicative of bactericidal activity .
Properties
Molecular Formula |
C8H15NS |
---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
N-cyclopropylthian-3-amine |
InChI |
InChI=1S/C8H15NS/c1-2-8(6-10-5-1)9-7-3-4-7/h7-9H,1-6H2 |
InChI Key |
VWEOMLYDUOPTRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)NC2CC2 |
Origin of Product |
United States |
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